Demeton-O-methyl (O,O-dimethyl O-[2-(ethylsulfanyl)ethyl] phosphorothioate) is the pure thiono (P=S) isomer of the systemic organophosphate insecticide demeton-methyl. In procurement contexts, it is primarily sourced as a high-purity analytical standard and toxicological reference material. Unlike crude agricultural mixtures, the pure O-isomer allows for the precise quantification of environmental residues, metabolic degradation pathways, and isomer-specific acetylcholinesterase (AChE) inhibition kinetics. Its procurement is defined by its specific thermal sensitivity, as the P=S bond is highly susceptible to thiono-thiolo rearrangement, necessitating strict cold-chain logistics and specialized chromatographic handling [1].
Substituting pure Demeton-O-methyl with the crude Demeton-methyl mixture (CAS 8022-00-2, typically a 70:30 O:S ratio) or the pure S-isomer (Demeton-S-methyl, CAS 919-86-8) critically compromises analytical reproducibility. The crude mixture is thermodynamically unstable; the O-isomer spontaneously undergoes a thiono-thiolo rearrangement to the S-isomer under thermal stress or polar solvent exposure. Consequently, a mixture cannot serve as a reliable quantitative calibration standard, as its isomeric ratio shifts during storage and sample preparation. For definitive LC-MS/GC-MS calibration, environmental fate modeling, and regulatory compliance testing, procuring the isomerically pure Demeton-O-methyl is mandatory to prevent artifactual data and co-elution errors [1].
Demeton-O-methyl exhibits high thermal sensitivity due to its propensity for thiono-to-thiolo rearrangement (conversion of the P=S bond to the P=O bond of Demeton-S-methyl). Quantitative in vitro studies demonstrate that a 10% rearrangement of the methyl-thiono isomer occurs in just 8 days at 40°C, and 26 days at 30°C. In contrast, the ethyl analog (Demeton-O) requires 91 days to reach 10% conversion at 40°C [1].
| Evidence Dimension | Time to 10% thermal rearrangement (P=S to P=O) at 40°C |
| Target Compound Data | 8 days (Demeton-O-methyl) |
| Comparator Or Baseline | 91 days (Demeton-O, ethyl analog) |
| Quantified Difference | 11.3-fold faster isomerization rate for the methyl derivative |
| Conditions | In vitro thermal stress assay at 40°C |
This rapid rearrangement dictates that buyers must ensure strict ≤ -20°C cold-chain procurement and utilize cold-on-column GC injection techniques to prevent artifactual conversion during analysis.
Like its isomer, Demeton-O-methyl is highly susceptible to alkaline hydrolysis, which cleaves the ester bonds. While Demeton-S-methyl exhibits a hydrolytic half-life of 63 days at pH 4 but only 8 days at pH 9 (at 22°C), the O-isomer is generally even more labile under basic conditions [1]. Analytical protocols require sample extracts to be buffered to a slightly acidic pH (typically 5-6) to maintain the integrity of the Demeton-O-methyl standard prior to injection.
| Evidence Dimension | Hydrolytic half-life dependence on pH |
| Target Compound Data | Rapid degradation at pH > 7 |
| Comparator Or Baseline | Stable extraction at pH 4-6 (baseline stability) |
| Quantified Difference | >7-fold acceleration in degradation rate in alkaline vs acidic media (based on S-isomer baseline) |
| Conditions | Aqueous sample extraction at 22°C |
Buyers must integrate this compound into workflows that strictly control solvent and matrix pH to avoid underestimating residue concentrations.
The structural difference between the P=S bond in Demeton-O-methyl and the P=O bond in Demeton-S-methyl significantly alters the molecule's dipole moment and polarity. This results in distinct chromatographic retention times, with the less polar Demeton-O-methyl eluting differently than the S-isomer in standard reverse-phase LC and capillary GC systems. Utilizing the pure Demeton-O-methyl standard is the only way to establish accurate, non-overlapping calibration curves for multi-residue methods [1].
| Evidence Dimension | Chromatographic polarity and elution behavior |
| Target Compound Data | Thiono (P=S) bond configuration |
| Comparator Or Baseline | Thiolo (P=O) bond configuration (Demeton-S-methyl) |
| Quantified Difference | Distinct dipole moment preventing co-elution |
| Conditions | GC-MS / LC-MS multi-residue pesticide calibration |
Procuring the pure isomer is essential for analytical laboratories to accurately quantify legacy environmental residues without cross-contamination from the S-isomer.
In toxicological modeling, Demeton-O-methyl and Demeton-S-methyl exhibit vastly different potencies. The S-isomer (P=O) is a direct and significantly more potent inhibitor of acetylcholinesterase compared to the O-isomer (P=S), which often requires metabolic activation (oxidative desulfuration) to achieve maximum toxicity [1]. Using a crude mixture obscures these distinct kinetic profiles.
| Evidence Dimension | Mechanism of AChE inhibition |
| Target Compound Data | Indirect inhibition (requires oxidative desulfuration) |
| Comparator Or Baseline | Direct, immediate AChE inhibition (Demeton-S-methyl) |
| Quantified Difference | Divergent toxicokinetic activation pathways |
| Conditions | In vitro and in vivo toxicological assays |
Toxicologists must procure the pure O-isomer to accurately map its specific metabolic activation pathways and baseline neurotoxicity without interference from the highly active S-isomer.
Because Demeton-O-methyl readily isomerizes to Demeton-S-methyl under thermal stress, environmental testing laboratories must procure the pure O-isomer to validate cold-on-column GC injection methods or LC-MS protocols. It serves as the definitive reference standard to prove that the analytical method does not artifactually convert the O-isomer during the run, ensuring regulatory compliance in pesticide residue reporting [1].
In agricultural and soil science research, Demeton-O-methyl is used to trace specific degradation pathways, including its oxidation to sulfoxide and sulfone derivatives, as well as its hydrolytic cleavage. Procuring the pure thiono isomer allows researchers to accurately calculate its unique soil half-life and distinguish its specific metabolites from those generated by the S-isomer [1].
For neurotoxicity and safety assessments, the pure Demeton-O-methyl standard is required to measure its baseline acetylcholinesterase (AChE) inhibition kinetics. Since it requires metabolic activation (unlike the direct-acting S-isomer), it is the preferred substrate for in vitro assays evaluating the role of cytochrome P450 enzymes in the oxidative desulfuration of organophosphates [2].
Acute Toxic